molecular formula C8H7BrN2O B3249352 (5-bromo-1H-indazol-4-yl)methanol CAS No. 1934400-08-4

(5-bromo-1H-indazol-4-yl)methanol

Cat. No. B3249352
CAS RN: 1934400-08-4
M. Wt: 227.06 g/mol
InChI Key: IQJMSOPPCKPRIE-UHFFFAOYSA-N
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Description

“(5-bromo-1H-indazol-4-yl)methanol” is a chemical compound with the CAS Number: 1934400-08-4 . It has a molecular weight of 227.06 . The IUPAC name for this compound is (5-bromo-1H-indazol-4-yl)methanol . It is a solid substance and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of indazoles, including “(5-bromo-1H-indazol-4-yl)methanol”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “(5-bromo-1H-indazol-4-yl)methanol” is 1S/C8H7BrN2O/c9-7-1-2-8-5 (3-10-11-8)6 (7)4-12/h1-3,12H,4H2, (H,10,11) . The linear formula for this compound is C8H7BrN2O .


Physical And Chemical Properties Analysis

“(5-bromo-1H-indazol-4-yl)methanol” is a solid substance . It has a boiling point of 434.3±30.0 C at 760 mmHg .

Scientific Research Applications

Antiviral Research

Indole derivatives, which include “(5-bromo-1H-indazol-4-yl)methanol”, have shown potential in antiviral research . They have been found to inhibit various viruses, offering a promising avenue for the development of new antiviral drugs.

Anti-inflammatory Research

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “(5-bromo-1H-indazol-4-yl)methanol” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Research

The anticancer potential of indole derivatives has been explored in various studies . “(5-bromo-1H-indazol-4-yl)methanol”, as an indole derivative, could therefore be used in anticancer research.

Antioxidant Research

Indole derivatives have been found to possess antioxidant properties . This suggests that “(5-bromo-1H-indazol-4-yl)methanol” could be used in the development of new antioxidant drugs.

Antimicrobial Research

Indole derivatives have shown antimicrobial activity . This suggests that “(5-bromo-1H-indazol-4-yl)methanol” could be used in the development of new antimicrobial drugs.

Antidiabetic Research

Indole derivatives have been found to possess antidiabetic properties . This suggests that “(5-bromo-1H-indazol-4-yl)methanol” could potentially be used in the development of new antidiabetic drugs.

Safety and Hazards

“(5-bromo-1H-indazol-4-yl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-bromo-1H-indazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-1-2-8-5(3-10-11-8)6(7)4-12/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJMSOPPCKPRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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